molecular formula C6H10O2 B3064693 Isobutylglyoxal CAS No. 16979-05-8

Isobutylglyoxal

Cat. No. B3064693
CAS RN: 16979-05-8
M. Wt: 114.14 g/mol
InChI Key: OPIPDUFGXKXYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutylglyoxal (IBG) is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a highly reactive aldehyde that can be used in the synthesis of other compounds and as a reagent in a variety of biochemical processes. IBG is an important intermediate in the synthesis of glyoxalase I, an enzyme involved in the regulation of intracellular redox homeostasis. In addition, IBG has been used in numerous scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and the study of signal transduction pathways.

Scientific Research Applications

1. Diabetes Mellitus Research

Isobutylglyoxal has applications in the field of diabetes research. In animal models, substances like isobutylglyoxal are utilized to induce hyperglycemia in rats and mice to study diabetes. These models are essential for understanding the pathogenesis of diabetes and testing new treatments, including islet cell transplantation and preventative strategies (Rees & Alcolado, 2005).

2. Material Science in Epoxy Resins

In material science, particularly in the curing of epoxy resins, isobutylglyoxal plays a role. It's involved in the reactions of phenylglycidyl ether and N,N-methylglycidylaniline with dibutyl amine, impacting the kinetics of these reactions. This research is critical for optimizing the properties of epoxy resins used in various industrial applications (Špaček, Pouchlý, & Biroš, 1987).

3. Oxidative Stress and Inflammation

Isobutylglyoxal is also significant in studies of oxidative stress and inflammation. For example, glyoxal, a related compound, reacts with peroxynitrite to produce formate ion and formyl radical, leading to the generation of singlet oxygen. These findings contribute to understanding the molecular events in nitrosative, oxidative, and carbonyl stress in inflammatory processes and aging-related diseases (Massari et al., 2011).

4. Cardiovascular Research

In cardiovascular research, isobutylglyoxal is used to study cardiac hypertrophy and fibrosis. For instance, it is compared with dobutamine in inducing these conditions in animal models. Understanding these effects is crucial for developing treatments for heart diseases and conditions like heart failure (Anderson, Moore, & Larson, 2008).

5. Drug Delivery Systems

Isobutylglyoxal is also relevant in the development of drug delivery systems. For example, isobutylcyanoacrylate nanocapsules, which could be related to isobutylglyoxal in their chemical structure, have been studied for the enteral absorption of insulin. This research is significant for creating more efficient and patient-friendly insulin delivery methods for diabetes treatment (Michel et al., 1991).

properties

IUPAC Name

4-methyl-2-oxopentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-6(8)4-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIPDUFGXKXYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168747
Record name Pentanal, 4-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutylglyoxal

CAS RN

16979-05-8
Record name Pentanal, 4-methyl-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanal, 4-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutylglyoxal
Reactant of Route 2
Reactant of Route 2
Isobutylglyoxal
Reactant of Route 3
Isobutylglyoxal
Reactant of Route 4
Isobutylglyoxal
Reactant of Route 5
Isobutylglyoxal
Reactant of Route 6
Isobutylglyoxal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.